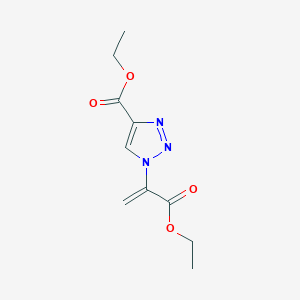

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-4-16-9(14)7(3)13-6-8(11-12-13)10(15)17-5-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARZOZNJSVZHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C(=C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate involves several steps. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl chloroformate to form the triazole ring . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under controlled temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a drug candidate for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous triazole and imidazole derivatives, focusing on substituent effects, synthesis yields, spectroscopic properties, and physical characteristics.

Key Observations :

- Bulky substituents (e.g., adamantyl) reduce yields due to steric hindrance during cycloaddition .

- Electron-withdrawing groups (e.g., ethoxycarbonylmethyl) enhance reaction efficiency, as seen in the 99% yield for Methyl 1-(ethoxycarbonylmethyl)triazole-4-carboxylate .

- Polar substituents (e.g., 1,3-dioxolane) may improve solubility, facilitating faster reaction times .

Table 2: Spectroscopic and Physical Properties

Key Observations :

- The triazole proton’s chemical shift (δ 8.0–8.3 ppm) is consistent across derivatives, with slight variations due to substituent electronic effects .

- Melting points correlate with crystallinity; benzyl derivatives exhibit higher melting points due to aromatic stacking .

Table 3: Functional Group Impact on Reactivity

| Compound Name | Functional Group | Key Reactivity Feature |

|---|---|---|

| Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate | Conjugated propenyl ester | Enhanced conjugation for photochemical applications |

| 2-[1-(4-Trifluoromethylphenyl)-1H-triazol-4-yl]propan-2-ol | Trifluoromethyl (electron-withdrawing) | Increased metabolic stability |

| Methyl 1-(3-hydroxypropyl)triazole-4-carboxylate | Hydroxypropyl (polar protic) | Improved aqueous solubility |

Key Observations :

- Conjugated esters (target compound) may exhibit unique reactivity in Diels-Alder or Michael addition reactions due to the α,β-unsaturated system.

- Trifluoromethyl groups enhance lipophilicity and resistance to enzymatic degradation .

- Hydroxypropyl derivatives prioritize solubility over membrane permeability .

Biological Activity

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process. The compound can be synthesized through a combination of triazole formation and subsequent carboxylation reactions. The general synthetic pathway includes:

- Formation of Triazole Ring : Utilizing azide and alkyne components through the 'click' chemistry approach.

- Carboxylation : Introducing the carboxylic acid functionality at the 4-position of the triazole ring.

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties. This compound has been evaluated for its potential to inhibit cancer cell proliferation.

Key Findings :

- In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.1 |

| HCT116 | 2.6 |

| HepG2 | 1.4 |

These results suggest that the compound may act as a thymidylate synthase inhibitor, which is crucial for DNA synthesis and repair, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains.

Antimicrobial Efficacy :

Research has demonstrated that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Staphylococcus aureus | 15.67 |

| Escherichia coli | 31.25 |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Thymidylate Synthase : This enzyme is vital for DNA synthesis; thus, its inhibition leads to reduced proliferation of cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : The compound's structure may interfere with bacterial cell wall integrity, leading to cell lysis.

Case Studies

Several studies have documented the biological evaluations of triazole derivatives similar to Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-y)triazole-4-carboxylate:

- Study on Anticancer Properties : A study reported that triazole derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another study highlighted the effectiveness of triazole compounds in inhibiting resistant bacterial strains, suggesting their potential as alternative treatments in antibiotic resistance scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.